

# Navigating the Nomenclature: A Technical Guide to Latamoxef Sodium and Moxalactam

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Latamoxef sodium*

Cat. No.: *B1677418*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

In the landscape of antibiotic research and development, precise nomenclature is paramount. This technical guide provides an in-depth clarification of the terms "**Latamoxef sodium**" and "moxalactam," which are often used interchangeably in scientific literature, leading to potential ambiguity. This document will establish that both terms refer to the same active pharmaceutical ingredient, with "moxalactam" being the generic name for the active acid form and "Latamoxef" often used as a brand name or synonym. The compound is a broad-spectrum oxa- $\beta$ -lactam antibiotic. This guide will further present key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action to serve as a comprehensive resource for the scientific community.

## Unraveling the Nomenclature: Latamoxef Sodium vs. Moxalactam

A review of chemical databases and scientific publications confirms that "Latamoxef" and "moxalactam" refer to the identical active antibiotic substance. The compound is a synthetic oxa- $\beta$ -lactam antibiotic, distinguished from cephalosporins by the substitution of an oxygen atom for the sulfur atom in the dihydrothiazine ring.

- Moxalactam: This is the International Nonproprietary Name (INN) for the active carboxylic acid form of the drug. Its chemical formula is  $C_{20}H_{20}N_6O_9S$ .<sup>[1]</sup>
- Latamoxef: This name is frequently used as a synonym for moxalactam.<sup>[2][3]</sup>
- Moxalactam Disodium / **Latamoxef Sodium**: These terms refer to the salt form of the drug, which is administered clinically. The chemical formula for the disodium salt is  $C_{20}H_{18}N_6Na_2O_9S$ .<sup>[4][5][6]</sup>

The CAS Registry Number for the active acid form (moxalactam) is 64952-97-2, while the CAS Registry Number for the disodium salt (moxalactam disodium or **Latamoxef sodium**) is 64953-12-4.<sup>[4]</sup> Throughout this guide, the term "moxalactam" will be used to refer to the active compound for clarity.

## Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for moxalactam, including its pharmacokinetic properties and in vitro activity against various bacterial strains.

### Table 1: Pharmacokinetic Parameters of Moxalactam in Healthy Adults

| Parameter                                         | Intravenous (1g dose) | Intramuscular (1g dose) | Reference(s) |
|---------------------------------------------------|-----------------------|-------------------------|--------------|
| Mean Peak Serum Concentration (C <sub>max</sub> ) | 58.3 µg/mL            | 46 µg/mL                |              |
| Time to Peak Concentration (T <sub>max</sub> )    | End of infusion       | 1.0 hour                |              |
| Elimination Half-life (t <sub>½</sub> )           | 1.9 - 2.6 hours       | 2.1 - 2.5 hours         |              |
| Volume of Distribution (V <sub>d</sub> )          | 0.28 - 0.41 L/kg      | Not Reported            |              |
| Total Body Clearance                              | 114 - 158 mL/min      | 102 mL/min              |              |
| Renal Clearance                                   | 85 - 130 mL/min       | 83 mL/min               |              |
| Urinary Excretion (24h)                           | 60% - 97%             | 75% - 97%               |              |

**Table 2: Minimum Inhibitory Concentrations (MIC) of Moxalactam for Key Bacterial Pathogens**

| Bacterial Species                               | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Reference(s) |
|-------------------------------------------------|---------------------------|---------------------------|--------------|
| Escherichia coli                                | 0.12                      | 0.5                       |              |
| Klebsiella pneumoniae                           | 0.25                      | 1                         |              |
| Enterobacter cloacae                            | 0.5                       | 8                         |              |
| Serratia marcescens                             | 1                         | 4                         |              |
| Proteus mirabilis                               | 0.12                      | 0.5                       |              |
| Haemophilus influenzae (β-lactamase negative)   | ≤0.06                     | ≤0.06                     |              |
| Haemophilus influenzae (β-lactamase positive)   | 0.12                      | 0.25                      |              |
| Bacteroides fragilis                            | 2                         | 8                         |              |
| Staphylococcus aureus (methicillin-susceptible) | 4                         | 8                         |              |
| Streptococcus pneumoniae                        | 0.5                       | 1                         |              |

## Experimental Protocols

This section provides a detailed methodology for a key experiment used to determine the in vitro efficacy of moxalactam.

### Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

**1. Materials:**

- Moxalactam sodium powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile saline or broth for dilutions
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips

**2. Preparation of Moxalactam Stock Solution:**

- Prepare a stock solution of moxalactam in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.
- Filter-sterilize the stock solution using a 0.22 µm syringe filter.

**3. Preparation of Microtiter Plates:**

- Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
- Add 100 µL of the moxalactam stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of concentrations, typically from 64 µg/mL to 0.06 µg/mL.
- The eleventh well in each row serves as a positive control (no antibiotic) and the twelfth well as a negative control (no bacteria).

**4. Inoculation:**

- Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Dilute this suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the microtiter plate wells. This is typically done by a 1:100 dilution followed by adding 10 µL of the diluted inoculum to each well (except the negative control).

**5. Incubation:**

- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

## 6. Reading the MIC:

- The MIC is defined as the lowest concentration of moxalactam that completely inhibits visible growth of the organism as detected by the unaided eye.

## Visualizing the Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The following diagrams illustrate the key signaling pathway and the experimental workflow for determining its efficacy.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Moxalactam.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 3. Antibacterial effect evaluation of moxalactam against extended-spectrum  $\beta$ -lactamase-producing *Escherichia coli* and *Klebsiella pneumoniae* with in vitro pharmacokinetics/pharmacodynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 5. Simulating moxalactam dosage for extended-spectrum  $\beta$ -lactamase-producing *Enterobacteriaceae* using blood antimicrobial surveillance network data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- To cite this document: BenchChem. [Navigating the Nomenclature: A Technical Guide to Latamoxef Sodium and Moxalactam]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1677418#latamoxef-sodium-vs-moxalactam-nomenclature-in-scientific-literature>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)